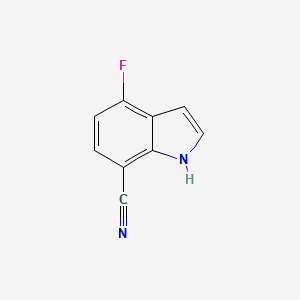

4-Fluoro-1H-indole-7-carbonitrile

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-fluoro-1H-indole-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2/c10-8-2-1-6(5-11)9-7(8)3-4-12-9/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHNJUDBFNBBWHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625895 | |

| Record name | 4-Fluoro-1H-indole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313337-33-6 | |

| Record name | 4-Fluoro-1H-indole-7-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313337-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-1H-indole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 4 Fluoro 1h Indole 7 Carbonitrile

Cycloaddition and Annulation Reactions

Cycloaddition and annulation reactions are powerful synthetic strategies for the construction of fused ring systems. The indole (B1671886) scaffold is a versatile participant in these reactions, capable of acting as either the diene or dienophile component, or as a partner in various annulation strategies to build additional rings onto the core structure.

The synthesis of fused heterocyclic systems, such as pyrimidoindoles, from indole precursors is a well-established area of research. These reactions often involve the construction of a pyrimidine (B1678525) ring onto the indole framework. While a direct synthesis of pyrimidoindoles from 4-Fluoro-1H-indole-7-carbonitrile has not been explicitly described, analogous transformations with other substituted indoles provide insight into potential synthetic routes. For instance, the annulation of a pyrimidine ring can be achieved through the reaction of an ortho-amino-cyano-substituted indole with a suitable one-carbon synthon.

Although direct evidence is lacking for this compound, the general reactivity of the indole ring in annulation reactions to form other fused systems is well-documented. For example, various substituted indoles have been shown to undergo [4+2] annulation reactions with allenoates, catalyzed by chiral phosphines, to produce dihydrocarbazoles. nih.gov This demonstrates the capability of the indole C2-C3 double bond to act as a dienophile in cycloaddition reactions, a reactivity that could potentially be exploited for the synthesis of fused systems from this compound.

| Reaction Type | Indole Reactant | Reagent | Product | Reference |

| [4+2] Annulation | 3-Nitroindoles | Allenoates | Dihydrocarbazoles | nih.gov |

| [4+3] Annulation | Indole-2-carboxamides | β-CF3-1,3-enynes | Indole-1,2-fused 1,4-diazepinones | researchgate.net |

| [3+2] Cascade Annulation | Indolecarbaldehydes | Alkynes | Cyclopenta[b]indol-1(4H)-ones | acs.org |

Theoretical and Computational Studies of Reactivity

To fully comprehend the reactivity of this compound and to predict its behavior in cycloaddition and annulation reactions, theoretical and computational methods are invaluable tools. Density Functional Theory (DFT) calculations, in particular, have become a cornerstone of modern chemical research for elucidating reaction mechanisms and understanding electronic structure.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For substituted indoles, DFT calculations can provide crucial insights into their reactivity. rsc.org By calculating properties such as frontier molecular orbital (HOMO-LUMO) energies and the distribution of electron density, researchers can predict the most likely sites for electrophilic or nucleophilic attack, as well as the propensity of the molecule to participate in pericyclic reactions. rsc.orgtandfonline.com

For instance, DFT studies on substituted indoles have shown that electron-withdrawing groups, such as the cyano and fluoro groups present in this compound, can lower the energy of the frontier molecular orbitals and influence the regioselectivity of reactions. rsc.org These calculations can help to rationalize the observed reactivity and to design new synthetic strategies. A study on the palladium-catalyzed tandem reaction of alkynyl-substituted aryl aldehydes with indoles utilized DFT to understand the detailed mechanism, including the cyclization and nucleophilic attack steps. tandfonline.com

| Computational Method | System Studied | Key Findings | Reference |

| DFT (DMol3), PM3 | Substituted indoles | Correlation between theoretical and experimental redox potentials; effect of substituents on spin density distribution in radical cations. | rsc.org |

| DFT (B3LYP/6-31G) | Highly substituted imidazole (B134444) and indole derivatives | Calculation of heats of formation to evaluate relative stability. | niscpr.res.in |

| DFT | Palladium-catalyzed reaction of alkynyl-substituted benzaldehydes with indoles | Elucidation of the catalytic cycle, including the rate-determining step and the role of the metal center. | tandfonline.com |

Beyond predicting ground-state properties, DFT calculations are instrumental in mapping out the entire energy landscape of a chemical reaction. This involves locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction.

By calculating the structure and energy of transition states for potential cycloaddition or annulation pathways of this compound, one could predict the most favorable reaction mechanism. For example, in a potential Diels-Alder reaction, DFT could be used to determine whether the reaction proceeds via a concerted or a stepwise mechanism and to predict the stereochemical outcome. Such analyses have been performed for various cycloaddition reactions involving indoles, providing a detailed understanding of the reaction dynamics. acs.org

The insights gained from these computational studies can guide experimental efforts by identifying promising reaction conditions and substrates, ultimately accelerating the discovery of new synthetic methodologies for constructing complex heterocyclic scaffolds based on the this compound framework.

Structure Activity Relationship Sar Studies of 4 Fluoro 1h Indole 7 Carbonitrile and Analogs

Indole (B1671886) Scaffold as a Privileged Structure in Drug Discovery

The indole nucleus is widely regarded as a "privileged structure" in drug discovery, a term that describes a molecular framework capable of binding to multiple, unrelated biological targets. benthamdirect.com This versatility stems from the indole ring's ability to participate in various non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking, with the active sites of proteins and enzymes. aip.org

The indole scaffold is a common feature in a vast array of natural products and synthetic drugs, demonstrating a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. nih.govmdpi.commdpi.com Its structural simplicity and the ease with which it can be substituted at various positions make it an attractive starting point for the design of novel therapeutic agents. mdpi.com The ability to modify the indole core allows medicinal chemists to systematically explore the chemical space around this scaffold to optimize potency, selectivity, and pharmacokinetic properties. mdpi.com

Impact of Fluoro Substitution on Biological Activity

The introduction of fluorine atoms into drug molecules is a widely used strategy in medicinal chemistry to enhance biological activity, metabolic stability, and lipophilicity. daneshyari.comtandfonline.comresearchgate.net The small size of the fluorine atom, comparable to that of a hydrogen atom, means that its incorporation often does not lead to significant steric hindrance at the receptor binding site. tandfonline.com However, its high electronegativity can profoundly influence the electronic properties of the molecule, affecting its binding affinity and interaction with biological targets. tandfonline.comresearchgate.net Furthermore, the strength of the carbon-fluorine bond can increase metabolic stability by blocking sites susceptible to oxidative metabolism. daneshyari.com

Positional Isomerism and Pharmacological Effects (e.g., 4-fluoro vs. 5-fluoro vs. 7-fluoro)

The position of the fluorine substituent on the indole ring can have a dramatic impact on the pharmacological properties of the resulting compound. This phenomenon, known as positional isomerism, highlights the sensitivity of ligand-receptor interactions to the precise spatial arrangement of atoms. solubilityofthings.comnih.gov For instance, studies on various classes of compounds have shown that moving a functional group from one position to another can lead to significant differences in biological activity. nih.gov

Table 1: Comparison of Fluoroindole Isomers

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Fluoro-1H-indole | 383-48-2 | C₈H₆FN | 135.14 |

| 5-Fluoro-1H-indole | 388-33-0 | C₈H₆FN | 135.14 |

| 6-Fluoro-1H-indole | 388-34-1 | C₈H₆FN | 135.14 |

| 7-Fluoro-1H-indole | 387-44-0 | C₈H₆FN | 135.14 |

Role of Carbonitrile Group in Ligand-Receptor Interactions

The carbonitrile group (-C≡N) is a versatile functional group in medicinal chemistry that can significantly influence a molecule's biological activity. It is a polar group and a weak hydrogen bond acceptor. The linear geometry of the nitrile group can also provide directional interactions within a binding site.

The nitrile group can participate in various non-covalent interactions with a receptor, including:

Dipole-dipole interactions: The strong dipole moment of the carbonitrile group can engage in favorable interactions with polar residues in a protein's active site.

Hydrogen bonding: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, forming interactions with hydrogen bond donors on the receptor.

π-π interactions: The triple bond of the nitrile group can participate in π-stacking interactions with aromatic residues of the receptor.

The presence of a carbonitrile group can also impact a molecule's physicochemical properties, such as its solubility and membrane permeability.

Structure-Based Drug Design and Molecular Docking Studies

Structure-based drug design and molecular docking are powerful computational tools used to understand and predict how a ligand interacts with its target receptor at the molecular level. frontiersin.org These methods rely on the three-dimensional structures of the target protein and the ligand to simulate their binding and estimate the binding affinity. frontiersin.org

In the context of 4-Fluoro-1H-indole-7-carbonitrile, molecular docking studies can provide valuable insights into its binding mode within a specific receptor. By visualizing the docked pose, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the receptor's binding pocket. nih.govarxiv.org This information is crucial for understanding the structure-activity relationship and for guiding the rational design of more potent and selective analogs. For instance, docking studies can help to explain why a particular positional isomer of a fluoroindole is more active than another by revealing differences in their binding orientations and interactions. frontiersin.org

Development of Novel Derivatives with Enhanced Biological Profiles

The insights gained from SAR studies, including the understanding of the roles of the indole scaffold, fluoro substitution, and the carbonitrile group, pave the way for the development of novel derivatives with improved biological profiles. By systematically modifying the structure of this compound, medicinal chemists can aim to enhance its potency, selectivity, and pharmacokinetic properties.

Strategies for developing novel derivatives may include:

Modification of the indole core: Introducing different substituents at various positions of the indole ring to probe for additional favorable interactions with the target receptor.

Exploring alternative substitutions: Replacing the fluorine atom with other halogens or functional groups to modulate the electronic and steric properties of the molecule.

Varying the position of the carbonitrile group: Investigating the effect of moving the carbonitrile group to other positions on the indole ring.

Bioisosteric replacement: Replacing the carbonitrile group with other functional groups that have similar steric and electronic properties to see if this improves activity or other drug-like properties.

Through iterative cycles of design, synthesis, and biological evaluation, guided by SAR and computational studies, it is possible to develop new chemical entities based on the this compound scaffold with optimized therapeutic potential.

Applications in Medicinal Chemistry

Anti-Infective Potential

The indole (B1671886) framework is a well-established pharmacophore for developing agents to combat infectious diseases. The introduction of a fluorine atom, in particular, is a common strategy to enhance metabolic stability and binding affinity.

Antibacterial Activity

While direct studies on 4-Fluoro-1H-indole-7-carbonitrile are limited, research on related fluoroindoles demonstrates notable antibacterial effects. For instance, 4-fluoroindole (B1304775) (4F-Indole) has been shown to improve the efficacy of aminoglycoside antibiotics, such as kanamycin, against the multidrug-resistant pathogen Pseudomonas aeruginosa. ossila.com This suggests that such compounds may act as adjuvants, enhancing the susceptibility of resistant bacteria to existing drugs. ossila.com

General studies on indole derivatives have identified them as promising candidates for antimicrobial drug development, with activity against a range of pathogens, including the methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The antibacterial activity is often linked to the specific substitution patterns on the indole ring. nih.gov For example, novel indole derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.gov

Antifungal Activity

Fluoroindoles have shown significant promise as antifungal agents. A study investigating halogenated indoles found that 4-fluoroindole, 5-fluoroindole, and 7-fluoroindole (B1333265) were more potent against the postharvest pathogen Botrytis cinerea than the established fungicides fluconazole (B54011) and natamycin (B549155), with Minimum Inhibitory Concentration (MIC) values in the range of 2-5 mg/L. nih.gov Computational studies suggest that these fluoroindoles interact stably with fungal microtubule polymerase, and in vitro assays confirmed their ability to inhibit tubulin polymerization, a key mechanism for their antifungal action. nih.gov

Other indole derivatives have also been developed as potent antifungal agents. Novel indole derivatives containing a 1,3,4-thiadiazole ring have exhibited powerful bioactivity against Botrytis cinerea, outperforming commercial drugs like azoxystrobin (B1666510) and fluopyram (B1672901). nih.gov Similarly, 3-indolyl-3-hydroxy oxindole (B195798) derivatives have shown remarkable broad-spectrum antifungal activities against several plant pathogenic fungi. mdpi.com Structure-activity relationship (SAR) studies indicate that halogen substitutions are often crucial for potent antifungal activity. mdpi.com

Interactive Table: Antifungal Activity of Indole Analogs

| Compound/Class | Pathogen(s) | Key Finding(s) | Reference(s) |

| 4-Fluoroindole | Botrytis cinerea | More potent than fluconazole and natamycin (MIC: 2-5 mg/L). | nih.gov |

| Indole-1,3,4-thiadiazole Derivatives | Botrytis cinerea | Higher efficacy than azoxystrobin and fluopyram (EC50: 2.7 µg/mL for lead compound). | nih.gov |

| 3-Indolyl-3-hydroxy Oxindoles | Rhizoctonia solani, Bipolaris maydis | Broad-spectrum activity; lead compound had EC50 of 3.44 mg/L against R. solani. | mdpi.com |

Antiviral Activity (e.g., Anti-HIV, Hepatitis C)

The indole scaffold is integral to many antiviral agents. In the context of Human Immunodeficiency Virus (HIV), derivatives of this compound are particularly relevant. Research into HIV-1 attachment inhibitors has explored a series of substituted carboxamides at the C7 position of a 4-fluoro-substituted indole core. nih.gov This work led to the identification of inhibitors with potent, picomolar activity in cell-based assays. nih.gov A simple methyl amide analog from this series demonstrated a promising profile with good metabolic stability and favorable pharmacokinetic properties in preclinical models. nih.gov Furthermore, computational studies on other indole derivatives as anti-HIV-1 agents suggest that smaller substituents are desirable at the 7-position of the indole ring to avoid steric hindrance in the binding pocket of the gp120 envelope glycoprotein. nih.gov This finding supports the potential of a compact cyano group at C7.

For Hepatitis C Virus (HCV), the indole ring is a recognized inhibitory scaffold. nih.gov A screening of small molecules identified a compound with an N-protected indole scaffold as a novel anti-HCV agent. nih.gov Subsequent optimization led to derivatives with potent anti-HCV activity that appear to interfere with the viral entry step of the HCV life cycle. nih.gov Other research has identified the 2-phenyl-4,5,6,7-tetrahydro-1H-indole as a novel chemical scaffold that inhibits the replication of HCV genotypes 1b and 2a. nih.govmedchemexpress.com

Antitubercular and Antimalarial Activities

Indole derivatives have been extensively investigated for activity against Mycobacterium tuberculosis (Mtb). nih.gov While direct data for this compound is not available, related structures show significant promise. A study on 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones revealed antitubercular effects against the Mtb H37Rv strain. researchgate.net More closely related, a new analog of indole-2-carboxamides, specifically 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide, has demonstrated exceptional activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) Mtb strains, with an MIC of 0.012 µM. johnshopkins.edu This class of compounds is believed to target the MmpL3 transporter, which is essential for the mycobacterium. johnshopkins.edu

In the fight against malaria, various substituted indole derivatives have been synthesized and evaluated as potential antiplasmodial agents. nih.govnih.govmalariaworld.org Studies have shown that bis-indole and tris-indole sulfonamide derivatives can exhibit significant antimalarial activity against multidrug-resistant strains of Plasmodium falciparum, with IC50 values in the low micromolar range. acs.org The antimalarial activity of indole-based compounds can arise from various mechanisms, including the inhibition of hemozoin formation. nih.govmalariaworld.org

Anticancer and Antitumor Activities

The indole nucleus is a privileged scaffold in cancer chemotherapy, present in natural alkaloids like vincristine (B1662923) and vinblastine. nih.gov Fluorinated indole derivatives have shown particular promise. For instance, 4-fluoroindoline (B1316176) derivatives were found to be potent inhibitors of the PERK enzyme, a target in cancer therapy, with IC50 values in the nanomolar range. rsc.org Likewise, 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones have been investigated for their anticancer effects, with some derivatives showing high efficacy against A549 (lung carcinoma) and U-87 MG (glioblastoma) cell lines. researchgate.net

Specific Mechanisms of Action (e.g., Inhibition of RNA Polymerase-II, Tubulin Inhibitors)

Tubulin Inhibitors: A primary mechanism by which many indole-based compounds exert their anticancer effects is through the inhibition of tubulin polymerization. tandfonline.comnih.gov These agents interfere with the dynamics of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. tandfonline.com The indole scaffold is a key component of many compounds that bind to the colchicine (B1669291) site on β-tubulin. tandfonline.comnih.govtandfonline.com Structure-activity relationship studies have revealed that substitutions on the indole ring, including at the C6 and C7 positions, can potently inhibit both tubulin polymerization and the growth of cancer cells. tandfonline.com

RNA Polymerase II Inhibitors: The link between the this compound scaffold and RNA polymerase II (Pol II) inhibition is more general. Pol II is the enzyme responsible for transcribing DNA into messenger RNA for all protein-coding genes in eukaryotes. patsnap.com Its inhibition is a powerful, though often toxic, anticancer strategy. mdpi.com The most famous Pol II inhibitor is α-amanitin, a toxin from Amanita mushrooms. patsnap.com The structure of α-amanitin is a complex cyclic peptide that contains a hydroxylated tryptophan residue—an indole derivative. nih.gov The indole ring of this residue forms a crucial hydrogen bond within a binding cage on the Pol II enzyme, highlighting the potential for indole moieties to interact with this fundamental cellular target. nih.gov

Interactive Table: Anticancer Activity of Indole Analogs

| Compound/Class | Cancer Cell Line(s) | Mechanism/Target | Key Finding(s) | Reference(s) |

| 4-Fluoroindoline Derivatives | Various | PERK Inhibition | Potent PERK inhibitory activity (IC50: 0.5-2.5 nM). | rsc.org |

| 5-Fluoro-1H-indole-2,3-dione 3-thiosemicarbazones | A549 (Lung), U-87 MG (Glioblastoma) | Not specified | Highly effective against tested cell lines, some more so than cisplatin. | researchgate.net |

| General Indole Derivatives | Various (e.g., MCF-7, HeLa) | Tubulin Polymerization Inhibition | Induce G2/M cell cycle arrest; C6/C7 substitutions are important for activity. | tandfonline.com |

| α-Amanitin (contains indole moiety) | General Eukaryotic Cells | RNA Polymerase II Inhibition | Indole ring of tryptophan residue is key for binding and inhibition. | nih.gov |

Neuropharmacological Applications

The this compound scaffold is instrumental in the design of novel compounds targeting the central nervous system. Its derivatives have shown promise in a variety of neuropharmacological applications.

Agonist for Cannabinoid Receptors

The endocannabinoid system, particularly the cannabinoid receptor 1 (CB1), is a key regulator of various physiological processes in the brain. nih.govnih.gov Alterations in CB1 receptor function have been linked to conditions such as depression, schizophrenia, and obesity. nih.gov Synthetic cannabinoid receptor agonists (SCRAs) often feature an indole or indazole core. researchgate.net The development of novel SCRAs is an active area of research, and fluorinated indoles are valuable precursors in their synthesis. For instance, chlorination at different positions of the indole core of a synthetic cannabinoid has been shown to affect its binding affinity to the CB1 receptor. researchgate.net While direct synthesis of cannabinoid agonists from this compound is not explicitly detailed in the provided results, its structural similarity to the core of many SCRAs suggests its potential as a starting material for a new generation of these compounds.

Research on related indole derivatives has highlighted their potential as cannabinoid receptor agonists, which could have clinical utility in pain management and for treating cerebral ischemia. researchgate.net

Antidepressant and Antipsychotic Agents

Indole derivatives are a cornerstone in the development of antidepressant and antipsychotic medications. The synthesis of compounds with affinity for serotonin (B10506) transporters (SERT) and various serotonin receptors (e.g., 5-HT1A) is a key strategy in creating new antidepressants. nih.gov

Derivatives of 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine have been investigated as next-generation antidepressants, exhibiting affinity for both SERT and the 5-HT1A receptor. nih.gov This highlights the importance of the fluorinated indole moiety in achieving dual-target activity. Furthermore, a complex molecule incorporating a 6-fluoro-1H-indole group, NRA0562, has been studied for its atypical antipsychotic profile, showing affinity for dopamine (B1211576) and serotonin receptors. nih.gov These examples underscore the potential of this compound as a key building block for novel antidepressant and antipsychotic drugs.

| Compound Name | Target(s) | Potential Application |

| Derivatives of 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine | Serotonin Transporter (SERT), 5-HT1A Receptor | Antidepressant |

| 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562) | Dopamine D1, D2, D4, 5-HT2A Receptors, α1-adrenoceptor | Antipsychotic |

Anticholinesterase Activity

Cholinesterase inhibitors are a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govnih.gov The indole nucleus is found in many natural and synthetic compounds with anticholinesterase activity. While direct studies on the anticholinesterase activity of this compound are not available, the broader class of indole derivatives has shown significant potential in this area. The development of novel indole-based compounds could offer new avenues for the treatment of neurodegenerative diseases characterized by cholinergic deficits.

Anti-inflammatory and Analgesic Properties

Indole derivatives have long been recognized for their anti-inflammatory and analgesic effects, with indomethacin (B1671933) being a classic example of an indole-containing nonsteroidal anti-inflammatory drug (NSAID). amazonaws.comnih.gov The anti-inflammatory action of many indole derivatives is attributed to their ability to inhibit cyclooxygenase (COX) enzymes. amazonaws.com

Research has focused on synthesizing novel indole derivatives with improved efficacy and reduced side effects compared to traditional NSAIDs. nih.gov For instance, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.gov Although specific derivatives of this compound have not been detailed in the provided results, its core structure represents a valuable starting point for creating new anti-inflammatory and analgesic agents. The strategic placement of the fluoro and cyano groups could lead to compounds with enhanced potency and a better safety profile.

| Compound Class | Mechanism of Action (putative) | Therapeutic Potential |

| 1,5-disubstituted indole derivatives | sPLA2 inhibition | Anti-inflammatory |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide | COX inhibition | Anti-inflammatory and Analgesic |

| Chiral oxindole-type analogues | Nitric oxide signaling pathway | Anti-inflammatory and Analgesic |

Other Therapeutic Applications (e.g., Antihypertensive, Antiasthmatic)

The versatility of the indole scaffold extends to other therapeutic areas, including the potential for developing antihypertensive and antiasthmatic agents. While specific research on this compound for these applications is not prominent in the provided search results, the general pharmacological importance of indole derivatives suggests that this compound could serve as a valuable intermediate in these areas as well. The continued exploration of indole chemistry is likely to uncover new applications for this versatile building block.

Use as a Building Block for Complex Molecules

The primary and most significant application of this compound in medicinal chemistry is its role as a versatile building block for the synthesis of more complex and biologically active molecules. nih.gov The presence of the fluorine atom can enhance binding affinity and metabolic stability, while the nitrile group can be chemically transformed into a variety of other functional groups, such as amines, carboxylic acids, or tetrazoles, providing a gateway to a diverse range of molecular architectures. The indole C3-position is also amenable to various chemical modifications, further expanding the synthetic possibilities. nih.gov The strategic combination of these reactive sites makes this compound a powerful tool for medicinal chemists in the quest for novel and effective therapeutic agents.

Synthesis of Polycyclic Structures and Fused Heterocycles

The synthesis of polycyclic structures and fused heterocycles is a cornerstone of medicinal chemistry, aiming to generate novel molecular frameworks with diverse biological activities. Indole derivatives are frequently employed as starting materials in these synthetic endeavors due to the reactivity of the indole ring, which allows for various cyclization strategies. nih.govuni-rostock.de

While general methods for the construction of indole-fused heterocycles are well-established, specific examples commencing from this compound are not prominently featured in the reviewed literature. The unique substitution pattern of this compound, with a fluorine atom at the 4-position and a carbonitrile at the 7-position, presents a distinct electronic and steric environment that could lead to novel reactivity and the formation of unique polycyclic systems. However, dedicated research to explore these possibilities appears to be limited.

Scaffold for Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in drug discovery, allowing for the rapid and efficient assembly of complex molecules from three or more starting materials in a single synthetic operation. nih.govnih.gov The indole nucleus is a common scaffold in MCRs, providing a template upon which molecular diversity can be built. mdpi.com

The application of this compound as a central scaffold in multicomponent reactions is an area that remains to be explored in depth. The presence of the nitrile and fluoro-substituted indole core offers potential for the development of novel MCRs, leading to libraries of compounds with potential therapeutic applications. The electron-withdrawing nature of the nitrile group and the electronic influence of the fluorine atom could direct the regioselectivity of such reactions in interesting and underexplored ways. Nevertheless, specific published examples of its use in this capacity are not readily found.

Crystallographic and Spectroscopic Characterization Excluding Basic Identification Data

X-ray Crystallography of 4-Fluoro-1H-indole-7-carbonitrile and its Co-crystals/Derivatives

Single-crystal X-ray diffraction stands as the definitive method for elucidating the precise atomic arrangement within a crystalline material, yielding accurate data on bond lengths, bond angles, and molecular conformation.

Crystallographic studies of indole (B1671886) derivatives reveal that the indole ring system is typically planar. nih.gov For this compound, the fluorine and carbonitrile substituents are expected to be coplanar with the indole ring. Within the crystal lattice, these molecules are likely to adopt a packing arrangement, such as a herringbone or π-stacking motif, which serves to maximize intermolecular attractive forces. The specific packing is sensitive to the conditions under which the crystal is grown.

The solid-state structure of this compound is significantly governed by a network of intermolecular interactions. A primary interaction is the hydrogen bond formed between the indole N-H group (donor) and the nitrogen atom of the nitrile group (acceptor) on an adjacent molecule. This N-H···N hydrogen bonding often leads to the formation of one-dimensional chains or tapes within the crystal. nih.gov

Advanced Spectroscopic Analysis

Spectroscopic methods provide a wealth of information regarding the electronic and vibrational states of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in confirming the molecular structure of this compound. The chemical shifts and coupling constants observed in the spectra are characteristic of the specific substitution pattern on the indole ring. The fluorine atom at the 4-position induces a noticeable splitting in the signals of neighboring protons and carbons due to spin-spin coupling. dal.camdpi.com

Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, provide through-bond and through-space correlations that enable unambiguous assignment of all proton and carbon signals, thereby verifying the molecular connectivity. In solution, the molecule is presumed to be planar, and NMR can shed light on its dynamic behavior and interactions with the solvent.

Table 1: Representative ¹H and ¹³C NMR Data for Fluorinated Indole Derivatives Note: The following table provides examples of NMR data for related fluorinated indole compounds, as specific data for this compound is not readily available in the searched literature. Chemical shifts are approximate and can vary based on solvent and concentration.

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|---|

| 5-Fluoro-3-methyl-1H-indole | ¹H | 7.89 (s, 1H), 7.27–7.25 (m, 1H), 7.23 (dd, J = 9.6, 2.4 Hz, 1H), 7.03 (s, 1H), 6.95 (td, J = 9.0, 2.5 Hz, 1H), 2.31 (d, J = 0.6 Hz, 3H) | - | - |

| ¹³C | 158.76, 156.77, 132.84, 128.83, 128.76, 123.49, 112.02, 111.59, 111.52, 110.38, 110.17, 103.91, 103.73, 9.70 | - | - | |

| ¹⁹F | -125.24 | - | - | |

| 6-Fluoro-3-methyl-1H-indole | ¹H | 7.49 (dd, J = 8.6, 5.4 Hz, 1H), 7.04 (dd, J = 9.7, 2.2 Hz, 1H), 6.96 (s, 1H), 6.91 (td, J = 9.6, 2.2 Hz, 1H) | - | - |

Source: rsc.org

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint." For this compound, key vibrational bands are expected. The N-H stretching vibration typically appears as a sharp band in the 3100-3500 cm⁻¹ region of the IR spectrum. nih.gov The C≡N stretch of the nitrile group is characterized by a strong, sharp absorption between 2220 and 2260 cm⁻¹. mdpi.com The C-F stretching vibration is expected in the fingerprint region, generally between 1000 and 1400 cm⁻¹. researchgate.net Aromatic C-H and C=C stretching vibrations will also be present. nih.gov

Table 2: Typical Infrared Absorption Frequencies for Functional Groups in Indole Derivatives

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretch | 3233 | mdpi.com |

| C≡N | Stretch | 2229 | mdpi.com |

| Aromatic C-H | Stretch | 3100 | nih.gov |

High-resolution mass spectrometry (HRMS) can precisely determine the molecular weight of this compound, confirming its elemental composition. uni.lu The mass spectrum will display a molecular ion peak (M⁺).

Electron impact (EI) ionization can induce fragmentation, and the resulting pattern is a valuable tool for structural elucidation. For indole derivatives, a common fragmentation pathway involves the loss of a hydrogen cyanide (HCN) molecule. scirp.org The presence of the fluorine atom will also influence the fragmentation pattern. miamioh.edu Analysis of the isotopic abundance of the molecular ion peak can further validate the elemental formula.

Table 3: Predicted Collision Cross Section (CCS) Values for Adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 161.05095 | 131.0 |

| [M+Na]⁺ | 183.03289 | 144.3 |

| [M-H]⁻ | 159.03639 | 131.7 |

Source: uni.lu

Solid-State Characterization

The investigation into the solid-state properties of this compound is essential for controlling its physical forms and ensuring consistent performance. This includes studies on its polymorphic and co-crystalline behaviors, as well as its thermal stability.

Polymorphism and Co-crystallization Studies

Following a comprehensive review of scientific literature and chemical databases, no specific studies on the polymorphism or co-crystallization of this compound have been publicly reported. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact a compound's solubility, stability, and bioavailability. Similarly, co-crystallization, which involves forming a crystalline structure with a second component, is a common strategy to modify the physicochemical properties of a substance.

The absence of such studies indicates a potential area for future research. Investigating the polymorphic landscape of this compound could reveal different crystalline arrangements, potentially offering enhanced properties. Furthermore, exploring its co-crystallization with suitable co-formers could lead to new solid forms with tailored characteristics.

Thermal Analysis (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Detailed thermal analysis of this compound using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) has not been documented in available scientific literature.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to determine how a material's heat capacity is altered by temperature. A DSC analysis would provide valuable information on the melting point, glass transitions, and any phase changes that this compound undergoes upon heating.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. This analysis is critical for assessing the thermal stability of the compound and identifying decomposition temperatures.

Given the lack of experimental data, the table below is presented as a template for how such data would be reported if it were available.

Table 1: Hypothetical Thermal Analysis Data for this compound

| Analysis Technique | Parameter | Value |

| DSC | Melting Point (Tonset) | Data not available |

| Enthalpy of Fusion (ΔHfus) | Data not available | |

| TGA | Decomposition Temperature (Td, 5%) | Data not available |

Further research is required to experimentally determine these crucial thermal properties. Such data would be invaluable for establishing the compound's stability profile and handling requirements.

Future Directions and Research Gaps

Untapped Synthetic Methodologies for 4-Fluoro-1H-indole-7-carbonitrile

Current synthetic routes to substituted indoles often rely on classical methods. However, to enhance efficiency, yield, and structural diversity, exploration of modern synthetic strategies is imperative.

Potential Untapped Methodologies:

Cross-Coupling Reactions: The application of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings, could enable the introduction of a wide variety of substituents at different positions of the indole (B1671886) ring. nih.gov This would allow for the creation of a library of derivatives for structure-activity relationship (SAR) studies.

C-H Activation: Direct C-H activation and functionalization represent a more atom-economical approach to modifying the indole core, reducing the need for pre-functionalized starting materials.

Flow Chemistry: Utilizing continuous flow reactors could offer better control over reaction parameters, improve safety for potentially hazardous reactions, and facilitate scalability of the synthesis.

Automated Synthesis: High-throughput automated synthesis platforms, employing techniques like acoustic dispensing ejection (ADE) technology, could rapidly generate a large number of analogs for screening purposes. lookchem.com

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |

| Cross-Coupling Reactions | High functional group tolerance, ability to form C-C and C-heteroatom bonds. | Development of efficient catalyst systems for the specific indole core. |

| C-H Activation | Increased synthetic efficiency, reduced waste. | Regioselectivity of the activation on the fluorinated indole ring. |

| Flow Chemistry | Enhanced safety, scalability, and reproducibility. | Optimization of reactor design and reaction conditions. |

| Automated Synthesis | Rapid generation of compound libraries for high-throughput screening. | Miniaturization and acceleration of reaction protocols. lookchem.com |

Exploration of Novel Biological Activities and Targets

The biological activities of fluorinated indoles are diverse, with demonstrated potential in oncology, virology, and microbiology. smolecule.com However, the full therapeutic potential of this compound remains largely unexplored.

Areas for Future Investigation:

Anticancer Activity: Given that many indole derivatives exhibit anticancer properties by targeting tubulin, protein kinases, or histone deacetylases, screening this compound against a panel of cancer cell lines is a logical next step. chem-contract.com

Antiviral Properties: The indole nucleus is present in several antiviral agents. Investigating the efficacy of this compound against a range of viruses, particularly those with unmet therapeutic needs, is warranted.

Antimicrobial Effects: The compound should be evaluated for its ability to combat multidrug-resistant bacteria and fungi, potentially through mechanisms like biofilm disruption. chem-contract.com

Enzyme Inhibition: The nitrile group can act as a pharmacophore, participating in key interactions with enzyme active sites. nih.gov A broad screening against various enzyme classes, such as kinases, proteases, and metabolic enzymes, could reveal novel targets. For instance, some indole derivatives have shown activity as carbonic anhydrase activators, which could have implications for central nervous system disorders. nih.gov

Table 2: Potential Biological Targets for Investigation

| Target Class | Rationale for Investigation | Example Targets |

| Protein Kinases | Known targets for many anticancer indole derivatives. chem-contract.com | EGFR, VEGFR, CDK |

| Tubulin | Disruption of microtubule dynamics is a common anticancer mechanism. chem-contract.com | Colchicine-binding site |

| Viral Enzymes | Potential for broad-spectrum antiviral activity. | Proteases, Polymerases, Integrases |

| Bacterial Enzymes | Addressing the challenge of antimicrobial resistance. | DNA gyrase, Topoisomerase IV |

| Carbonic Anhydrases | Potential for neurological and other therapeutic applications. nih.gov | hCA I, II, VA, VII nih.gov |

Development of Advanced Delivery Systems

The therapeutic efficacy of a promising compound can be limited by poor solubility, low bioavailability, or off-target toxicity. Advanced drug delivery systems can help overcome these challenges.

Future Research Directions:

Nanoparticle-Based Formulations: Encapsulating this compound into nanoparticles, such as liposomes or polymeric micelles, could improve its solubility and provide for targeted delivery to diseased tissues, thereby enhancing efficacy and reducing systemic side effects. wipo.int

Prodrug Strategies: Designing prodrugs of this compound could improve its pharmacokinetic profile. For instance, a prodrug could be designed to be activated by specific enzymes present at the target site.

Targeted Delivery: Conjugating the compound to a targeting moiety, such as an antibody or a peptide that recognizes a receptor overexpressed on cancer cells, could achieve active targeting and increase the therapeutic index.

In-depth Mechanistic Studies of Biological Actions

Once a significant biological activity is identified, elucidating the underlying mechanism of action is crucial for further development.

Key Areas for Mechanistic Studies:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the direct molecular target(s) of the compound.

Binding Site Characterization: Employing X-ray crystallography or cryo-electron microscopy to determine the binding mode of this compound to its target protein. This structural information is invaluable for understanding the basis of its activity and for guiding the design of more potent analogs.

Pathway Analysis: Investigating the downstream signaling pathways affected by the compound's interaction with its target to understand the cellular response.

Computational Design of Next-Generation this compound Analogs

In silico methods are powerful tools for accelerating the drug discovery process.

Computational Approaches for Analog Design:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of a series of analogs with their biological activity, enabling the prediction of the activity of novel compounds.

Molecular Docking: Using the three-dimensional structure of the target protein to predict the binding affinity and orientation of designed analogs, helping to prioritize which compounds to synthesize.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound-target complex over time to assess the stability of the interaction and to understand the energetic contributions of different parts of the molecule to binding.

Pharmacophore Modeling: Identifying the key structural features (pharmacophore) responsible for the biological activity, which can then be used to search for novel scaffolds or to design new molecules with improved properties.

Table 3: Computational Tools for Analog Design

| Computational Method | Application in Drug Design | Potential Outcome |

| QSAR | Predict biological activity of new analogs. | Prioritization of synthetic targets. |

| Molecular Docking | Predict binding mode and affinity. | Rational design of more potent compounds. |

| MD Simulations | Assess stability of ligand-protein complex. | Understanding of dynamic interactions. |

| Pharmacophore Modeling | Identify essential structural features for activity. | Scaffolding for new compound series. |

By systematically addressing these research gaps and pursuing these future directions, the scientific community can unlock the full therapeutic potential of this compound and its future generations of analogs.

Q & A

Q. What are the key synthetic methodologies for preparing 4-Fluoro-1H-indole-7-carbonitrile, and what challenges arise during its synthesis?

Methodology :

- Cyano Group Introduction : Utilize nucleophilic substitution or metal-catalyzed cross-coupling reactions. For example, Knoevenagel condensation or palladium-catalyzed cyanation (e.g., using Zn(CN)₂ as a cyanide source) can introduce the nitrile group at the 7-position .

- Fluorination Strategies : Electrophilic fluorination (e.g., Selectfluor®) or halogen exchange (Halex reaction) can introduce fluorine at the 4-position.

- Challenges : Competing side reactions (e.g., over-fluorination), regioselectivity control, and purification due to polar intermediates.

Q. How is X-ray crystallography employed to resolve the molecular structure of this compound?

Methodology :

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation) to collect intensity data.

- Structure Solution : Apply direct methods (e.g., SHELXT ) for phase determination .

- Refinement : Refine parameters (atomic positions, thermal factors) using SHELXL , accounting for anisotropic displacement and hydrogen bonding .

- Validation : Check for R-factor convergence (<5%) and validate geometry with tools like PLATON.

Q. What spectroscopic signatures (IR, NMR) distinguish this compound?

Methodology :

- IR Spectroscopy : The nitrile group shows a strong absorption at ~2200–2240 cm⁻¹ , while N–H stretching (indole) appears at ~3400 cm⁻¹ .

- ¹H NMR : Fluorine-induced deshielding causes splitting patterns. For example, H-6 (adjacent to fluorine) shows a doublet (J = 8–10 Hz) at δ 7.5–7.7 ppm .

- ¹³C NMR : The cyano carbon resonates at ~115–120 ppm , and C-F coupling (²J) appears as a triplet at ~160 ppm .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity in drug discovery?

Methodology :

- Rational Design : Introduce electron-withdrawing groups (e.g., -NO₂) at the 3-position to modulate π-stacking interactions.

- Fluorine Effects : Exploit fluorine’s electronegativity to improve binding affinity (e.g., in kinase inhibitors) .

- SAR Studies : Compare derivatives using assays (e.g., IC₅₀ measurements) to correlate substituents with activity.

Q. How are solubility discrepancies of this compound addressed in different solvents?

Methodology :

- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) vs. non-polar solvents (toluene).

- Temperature Control : Use low-temperature recrystallization (e.g., –20°C in EtOH) to isolate pure forms .

- Co-solvent Systems : Combine DMSO with water (gradient 10–90%) to enhance aqueous solubility for biological assays.

Q. What mechanisms underlie the use of this compound in fluorescent probe design?

Methodology :

- Fluorophore Design : The nitrile group acts as an electron acceptor, while the indole core provides π-conjugation for emission .

- Cell Imaging : Functionalize with targeting moieties (e.g., bis(pyridin-2-ylmethyl)amine) for nucleolus-specific staining .

- Photostability Testing : Compare fluorescence intensity decay under UV exposure (λ = 365 nm) over 60 minutes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。